![molecular formula C16H21NO B11742358 1-(Dimethylamino)-5-[4-(propan-2-yl)phenyl]penta-1,4-dien-3-one](/img/structure/B11742358.png)
1-(Dimethylamino)-5-[4-(propan-2-yl)phenyl]penta-1,4-dien-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dimethylamino)-5-[4-(propan-2-yl)phenyl]penta-1,4-dien-3-one is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dimethylamino group, a phenyl ring substituted with a propan-2-yl group, and a conjugated penta-1,4-dien-3-one system
Preparation Methods
The synthesis of 1-(Dimethylamino)-5-[4-(propan-2-yl)phenyl]penta-1,4-dien-3-one involves several steps, typically starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Formation of the Phenyl Intermediate: The phenyl ring substituted with a propan-2-yl group can be synthesized through Friedel-Crafts alkylation, where isopropyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the phenyl ring is replaced by a dimethylamino group using dimethylamine.
Formation of the Penta-1,4-dien-3-one System: The final step involves the formation of the conjugated penta-1,4-dien-3-one system through aldol condensation reactions, where appropriate aldehydes and ketones are reacted under basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(Dimethylamino)-5-[4-(propan-2-yl)phenyl]penta-1,4-dien-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the phenyl ring, where suitable nucleophiles replace the existing groups.
Addition: The conjugated penta-1,4-dien-3-one system can undergo addition reactions with electrophiles or nucleophiles, leading to the formation of various addition products.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.
Scientific Research Applications
1-(Dimethylamino)-5-[4-(propan-2-yl)phenyl]penta-1,4-dien-3-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It finds applications in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Dimethylamino)-5-[4-(propan-2-yl)phenyl]penta-1,4-dien-3-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, while the conjugated penta-1,4-dien-3-one system can undergo redox reactions, influencing cellular processes. The phenyl ring may also contribute to the compound’s binding affinity and specificity towards certain enzymes or receptors.
Comparison with Similar Compounds
1-(Dimethylamino)-5-[4-(propan-2-yl)phenyl]penta-1,4-dien-3-one can be compared with other similar compounds, such as:
1-(Dimethylamino)-5-[4-(methyl)phenyl]penta-1,4-dien-3-one: This compound has a methyl group instead of a propan-2-yl group, which may affect its chemical reactivity and biological activity.
1-(Dimethylamino)-5-[4-(ethyl)phenyl]penta-1,4-dien-3-one: The presence of an ethyl group can influence the compound’s solubility and interaction with biological targets.
1-(Dimethylamino)-5-[4-(tert-butyl)phenyl]penta-1,4-dien-3-one: The bulky tert-butyl group can impact the compound’s steric properties and its ability to undergo certain chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern and the resulting effects on its chemical and biological properties.
Properties
Molecular Formula |
C16H21NO |
|---|---|
Molecular Weight |
243.34 g/mol |
IUPAC Name |
1-(dimethylamino)-5-(4-propan-2-ylphenyl)penta-1,4-dien-3-one |
InChI |
InChI=1S/C16H21NO/c1-13(2)15-8-5-14(6-9-15)7-10-16(18)11-12-17(3)4/h5-13H,1-4H3 |
InChI Key |
YGHALIDCPMZEKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)C=CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


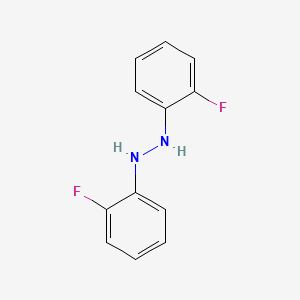
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11742287.png)
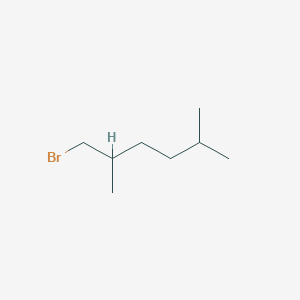

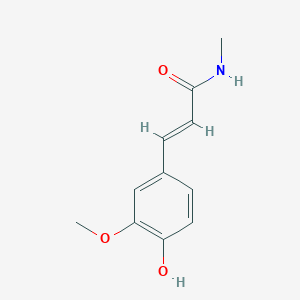

![N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11742299.png)
![3-({[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)phenol](/img/structure/B11742304.png)
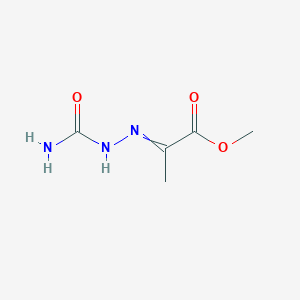
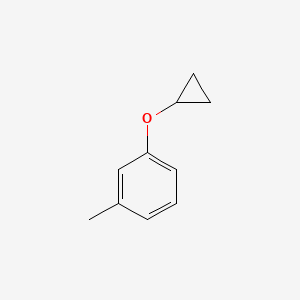
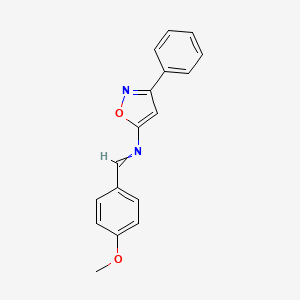
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11742325.png)
![4-({[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid](/img/structure/B11742331.png)
![1-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11742338.png)
